![molecular formula C34H40N2S4 B12552263 N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(phenylsulfanyl)ethyl]ethane-1,2-diamine CAS No. 172515-05-8](/img/structure/B12552263.png)
N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(phenylsulfanyl)ethyl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(phenylsulfanyl)ethyl]ethane-1,2-diamine is a complex organic compound characterized by the presence of multiple phenylsulfanyl and ethyl groups attached to an ethane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis[2-(phenylsulfanyl)ethyl]ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 2-(phenylsulfanyl)ethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(phenylsulfanyl)ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: The ethyl groups can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate, and other bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethane-1,2-diamine derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(phenylsulfanyl)ethyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a chelating agent in biological systems.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate enzyme activity.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of N1,N~1~,N~2~,N~2~-Tetrakis[2-(phenylsulfanyl)ethyl]ethane-1,2-diamine involves its ability to interact with various molecular targets. The phenylsulfanyl groups can engage in π-π interactions with aromatic residues in proteins, while the ethane-1,2-diamine backbone can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: Known for its use as a chelating agent and its ability to form stable complexes with metal ions.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Used in the production of polyurethane coatings and as a crosslinking agent in polymer chemistry.
Uniqueness
N~1~,N~1~,N~2~,N~2~-Tetrakis[2-(phenylsulfanyl)ethyl]ethane-1,2-diamine is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with aromatic systems are desired.
Propiedades
Número CAS |
172515-05-8 |
|---|---|
Fórmula molecular |
C34H40N2S4 |
Peso molecular |
605.0 g/mol |
Nombre IUPAC |
N,N,N',N'-tetrakis(2-phenylsulfanylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C34H40N2S4/c1-5-13-31(14-6-1)37-27-23-35(24-28-38-32-15-7-2-8-16-32)21-22-36(25-29-39-33-17-9-3-10-18-33)26-30-40-34-19-11-4-12-20-34/h1-20H,21-30H2 |
Clave InChI |
DWSOHBUPEKABHZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCCN(CCN(CCSC2=CC=CC=C2)CCSC3=CC=CC=C3)CCSC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


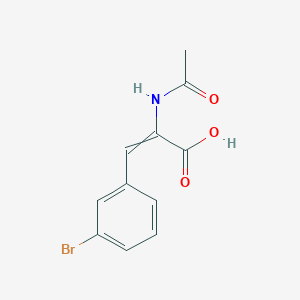
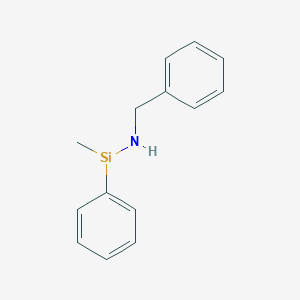
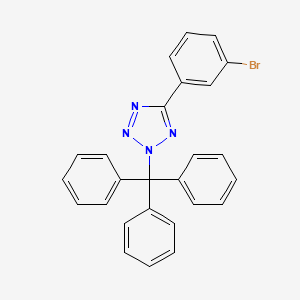
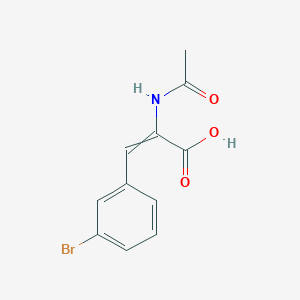
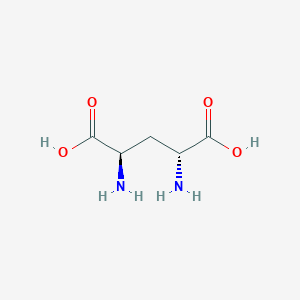
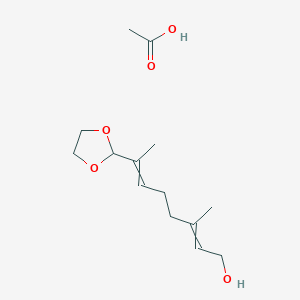
![4-[(16-Fluorohexadecyl)oxy]benzoic acid](/img/structure/B12552208.png)
![N-[(S)-alpha-Methyl-3,4-dichlorobenzyl]acetamide](/img/structure/B12552212.png)

![Thieno[3,4-d]oxazole, 4,6-dihydro-2-phenyl-, 5,5-dioxide](/img/structure/B12552240.png)
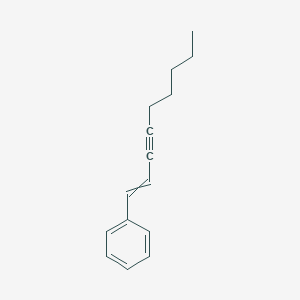
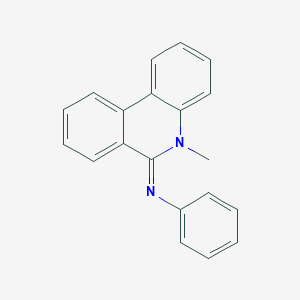
![2-Methyl-4-[(7H-purin-6-yl)amino]pent-2-en-1-ol](/img/structure/B12552256.png)
![5-[(Benzylamino)methyl]furan-2-sulfonic acid](/img/structure/B12552275.png)
